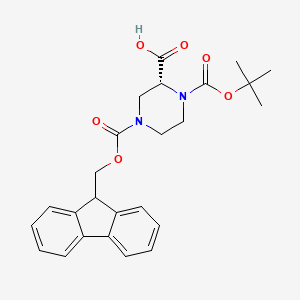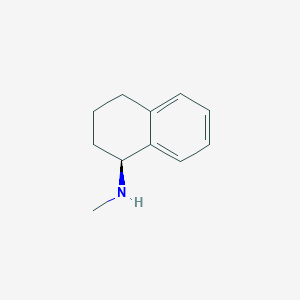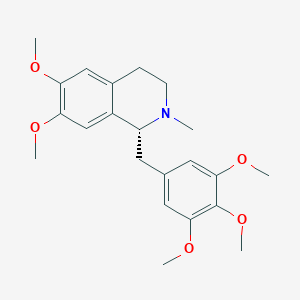
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a fused tetrahydroisoquinoline ring system. Let’s break down its features:
- Chiral Center ® : The compound is chiral due to the presence of an asymmetric carbon center, denoted as ®. This indicates that it exists in enantiomeric forms.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route is via a modified Mannich-type reaction. Here are the key steps:
- Starting Material : Begin with 3,4,5-trimethoxybenzaldehyde (TMB), which can be prepared from gallic acid through a multi-step synthetic sequence.
- Reaction : React TMB with an appropriate amine (e.g., p- or m-bromoaniline) and a dialkylphosphite under solvent-free conditions.
- Product Formation : The reaction yields ®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
- Core Structure : The compound contains a tetrahydroisoquinoline ring system.
- Substituents :
- Methyl Group : Attached at position 2.
- 3,4,5-Trimethoxybenzyl Group : Linked to position 1.
- Dimethoxy Groups : Present at positions 6 and 7.
Chemical Reactions Analysis
- Functional Groups : The compound contains aliphatic and aromatic moieties, making it amenable to various chemical transformations.
- Reactivity : Consider potential reactions such as oxidation, reduction, and substitution at different positions.
Physical And Chemical Properties Analysis
- Melting Point : Determine the temperature at which the compound transitions from solid to liquid.
- Solubility : Assess its solubility in different solvents.
- Spectral Data : Characterize using FT-IR, 1H NMR, and 13C NMR.
- Mass Spectrometry : Confirm the molecular weight.
Safety And Hazards
- Toxicity : Investigate potential toxicity based on structural features.
- Handling Precautions : Follow standard laboratory safety protocols.
Future Directions
- Structure-Activity Relationship (SAR) : Explore modifications to enhance biological activity.
- Derivatives : Synthesize analogs for further evaluation.
- Clinical Studies : Investigate its potential as a drug candidate.
properties
CAS RN |
104758-49-8 |
|---|---|
Product Name |
(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
Molecular Formula |
C22H29NO5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m1/s1 |
InChI Key |
ALQIPWOCCJXSKZ-QGZVFWFLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



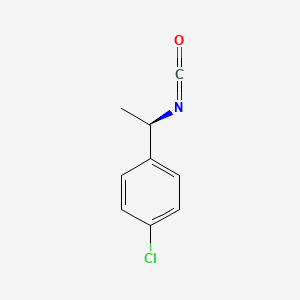
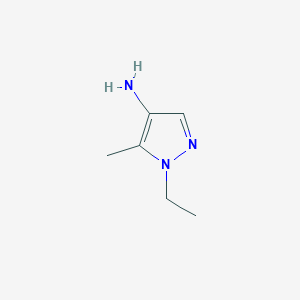
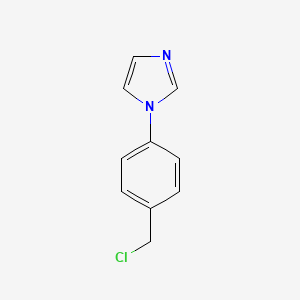
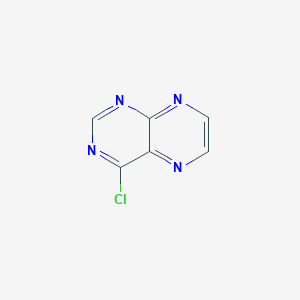
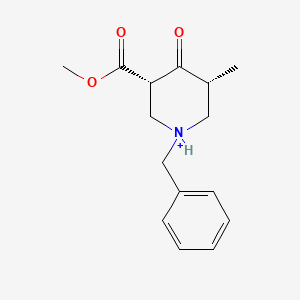
![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)
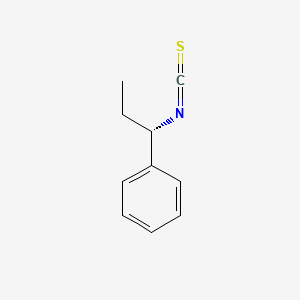
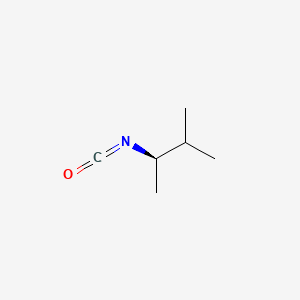
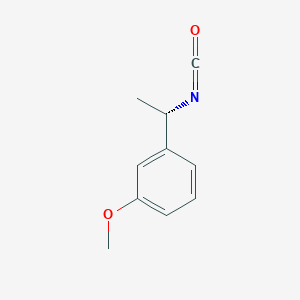
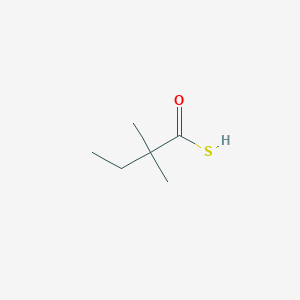
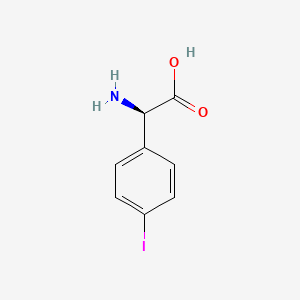
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
